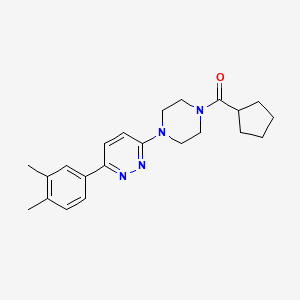
Cyclopentyl(4-(6-(3,4-diméthylphényl)pyridazin-3-yl)pipérazin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Applications De Recherche Scientifique
Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Target of Action
Similar compounds have been shown to targetCDK4/cyclin D1 and CDK6/cyclin D1 . These cyclin-dependent kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
Related compounds have been shown to cause protein degradation by recruitingCereblon . This suggests that Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone might interact with its targets in a similar manner, leading to their degradation and thus inhibiting their function .
Biochemical Pathways
cell cycle regulation pathway . By inhibiting CDK4/cyclin D1 and CDK6/cyclin D1, it could disrupt the progression from the G1 phase to the S phase, thereby halting cell division .
Result of Action
Related compounds have been shown to cause dose-dependent degradation of cdk4 and cdk6 . This suggests that Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone might have similar effects, leading to the inhibition of cell division .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the pyridazinyl and cyclopentyl groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach includes the use of the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to produce significant quantities of the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimetazidine: A piperazine derivative used as an anti-anginal drug.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: A piperazine derivative used as an antipsychotic medication.
Uniqueness
Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other piperazine derivatives .
Propriétés
IUPAC Name |
cyclopentyl-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-16-7-8-19(15-17(16)2)20-9-10-21(24-23-20)25-11-13-26(14-12-25)22(27)18-5-3-4-6-18/h7-10,15,18H,3-6,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDXVHJEEMWMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
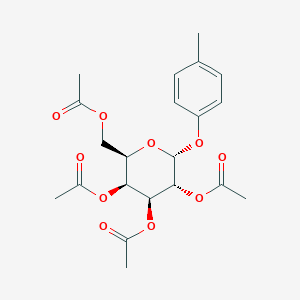
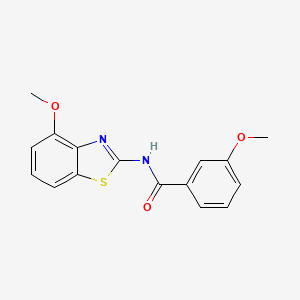
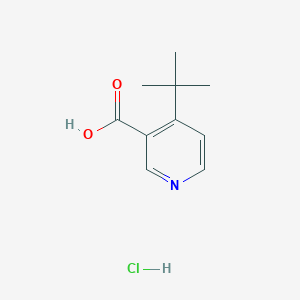

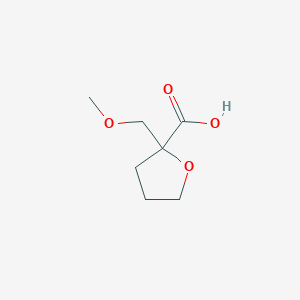
![1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2420436.png)

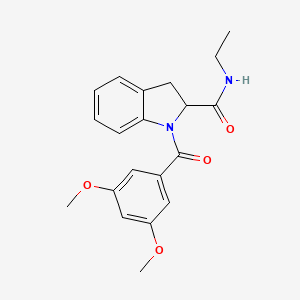
![[5-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2420444.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-1-cyclopropyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2420445.png)
![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol](/img/structure/B2420447.png)
![(1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2420448.png)

![1'-((2-bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2420450.png)
